molecular formula C15H12N2O7 B1682943 Thalidomide-O-COOH CAS No. 1061605-21-7

Thalidomide-O-COOH

Cat. No. B1682943
M. Wt: 332.26 g/mol
InChI Key: ZVWIXIGBWIEDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C6-COOH is a compound with the molecular formula C20H22N2O7 . It is a derivative of thalidomide, a drug that was originally used as a sedative but was later found to have anti-inflammatory and anti-angiogenic properties .


Synthesis Analysis

The synthesis of thalidomide and its analogues has been a subject of research. A concise two-step synthesis of thalidomide has been reported .


Molecular Structure Analysis

The molecular structure of thalidomide and its derivatives has been studied extensively. The binding of thalidomide derivatives to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Chemical Reactions Analysis

The chemical reactions involving thalidomide and its derivatives are complex and are still being studied. Some studies have focused on the structural changes that occur when thalidomide interacts with its target proteins .


Physical And Chemical Properties Analysis

Thalidomide-O-COOH has a molecular weight of 332.26 g/mol. It has a hydrogen bond donor count of 2 . More detailed physical and chemical properties may be found in specialized databases or scientific literature .

Scientific Research Applications

  • Application in Oncology

    • Summary of the Application : Thalidomide has become one of the most important anti-tumor drugs for the treatment of relapsed-refractory multiple myeloma .
    • Results or Outcomes : Thalidomide has shown effectiveness in inhibiting the growth of multiple myeloma cells .
  • Application in Drug Development

    • Summary of the Application : Thalidomide and its derivatives have been used in the development of new drugs such as lenalidomide and pomalidomide for treating blood cancers .
    • Methods of Application : The development of these drugs involves complex biochemical processes, including the identification of a primary direct target of thalidomide using ferrite glycidyl methacrylate (FG) beads .
    • Results or Outcomes : The development of these drugs has led to new treatments for blood cancers .
  • Application in Proteolysis Targeting Chimeras (PROTACs)

    • Summary of the Application : Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs .
    • Methods of Application : The development of these drugs involves complex biochemical processes, including the identification of a primary direct target of thalidomide using ferrite glycidyl methacrylate (FG) beads .
    • Results or Outcomes : The development of these drugs has led to new treatments for blood cancers .
  • Application in Immunomodulation

    • Summary of the Application : Thalidomide, the first immunomodulatory drug approved for multiple myeloma, has been infrequently used in the US, given its adverse effects .
    • Results or Outcomes : Despite its adverse effects, Thalidomide has shown effectiveness in treating multiple myeloma .
  • Application in Anticancer Drug Development

    • Summary of the Application : A new series of Thalidomide analogs were designed and synthesized to develop potential antitumor immunomodulatory agents .
    • Methods of Application : The development of these drugs involves complex biochemical processes, including the identification of a primary direct target of thalidomide .
    • Results or Outcomes : The antiproliferative activities of the new candidates against a panel of three human cancer cell lines (HepG-2, PC3 and MCF-7) were assessed in comparison to thalidomide as a positive control .
  • Application in Multiple Myeloma Management

    • Summary of the Application : Thalidomide, the first immunomodulatory drug approved for multiple myeloma, has been infrequently used in the US, given its adverse effects .
    • Results or Outcomes : Numerous clinical studies have demonstrated thalidomide’s effectiveness and safety in newly diagnosed and relapsed/refractory multiple myeloma, as well as its low myelotoxicity and negligible renal clearance .

Safety And Hazards

Thalidomide-O-COOH is toxic and is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Thalidomide is known to cause severe birth defects if taken during pregnancy .

Future Directions

Thalidomide and its analogues continue to be studied for their potential in treating various diseases. The future looks promising for the development of safer analogues, and these analogues may one day replace thalidomide in clinical practice . Ongoing research is also exploring the use of thalidomide and its analogues in the treatment of idiopathic pulmonary fibrosis, skin fibrosis, and ophthalmopathies .

properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWIXIGBWIEDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-O-COOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-COOH
Reactant of Route 2
Reactant of Route 2
Thalidomide-O-COOH
Reactant of Route 3
Reactant of Route 3
Thalidomide-O-COOH
Reactant of Route 4
Reactant of Route 4
Thalidomide-O-COOH
Reactant of Route 5
Thalidomide-O-COOH
Reactant of Route 6
Reactant of Route 6
Thalidomide-O-COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.